molecular formula C21H35ClO3 B583501 rac 2-Linolenoyl-3-chloropropanediol-d5 CAS No. 1331666-89-7

rac 2-Linolenoyl-3-chloropropanediol-d5

Cat. No.: B583501
CAS No.: 1331666-89-7
M. Wt: 375.989
InChI Key: YAOHGBOXDTYIHW-IMUSMWQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac 2-Linolenoyl-3-chloropropanediol-d5 (CAS: 1331666-89-7) is a deuterium-labeled chloropropanediol fatty acid ester. The compound features a linolenoyl group (C18:3, a polyunsaturated fatty acid) esterified to a 3-chloropropanediol backbone, with five hydrogen atoms replaced by deuterium (d5) at specific positions. This isotopic labeling makes it a critical internal standard for quantifying chloropropanediol esters (e.g., 3-MCPD esters) in food and environmental matrices using liquid chromatography-mass spectrometry (LC-MS). Its racemic ("rac") nature indicates a 1:1 mixture of enantiomers, ensuring broad applicability in analytical workflows .

Properties

CAS No.

1331666-89-7

Molecular Formula

C21H35ClO3

Molecular Weight

375.989

IUPAC Name

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/i18D2,19D2,20D

InChI Key

YAOHGBOXDTYIHW-IMUSMWQLSA-N

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CCl

Synonyms

(Z,Z,Z)-9,12,15-Octadecatrienoic Acid 3-Chloro-1-hydroxypropyl Ester-d5;  3-Chloro-1,2-propanediol 2-Linolenate-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The primary distinction between rac 2-Linolenoyl-3-chloropropanediol-d5 and its analogs lies in the fatty acid moiety and isotopic labeling. Key analogs include:

Table 1: Structural Comparison of Chloropropanediol-d5 Esters
Compound Name Fatty Acid Chain CAS Number Molecular Formula (Estimated) Molecular Weight (g/mol) Key Applications
This compound Linolenoyl (C18:3) 1331666-89-7 C21H29D5ClO3 ~374.45 LC-MS internal standard for C18:3 esters
rac 2-Lauroyl-3-chloropropanediol-d5 Lauroyl (C12) 1330055-73-6 C15H29ClO3 292.84 Calibration for short-chain esters
rac 2-Palmitoyl-3-chloropropanediol-d5 Palmitoyl (C16) Not provided C19H35D5ClO3 ~346.45 Food contaminant analysis
rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol-d5 Linoleoyl (C18:2) + Oleoyl (C18:1) 1429655-92-4 C39H64D5ClO4 642.45 Multi-ester quantification

Notes:

  • Fatty Acid Chain Length and Saturation: Linolenoyl (C18:3) is longer and more unsaturated than lauroyl (C12, saturated) or palmitoyl (C16, saturated), increasing lipophilicity and altering solubility in organic solvents (e.g., hexane, acetonitrile) .
  • Deuterium Labeling: All compounds are deuterated (d5), enhancing their utility as non-interfering internal standards in MS due to distinct mass shifts (~+5 Da) .
  • Racemic Mixtures: The "rac" designation ensures compatibility with both enantiomers of target analytes, critical for unbiased quantification .

Analytical and Practical Considerations

Table 2: Performance and Application Comparison
Parameter This compound rac 2-Lauroyl-3-chloropropanediol-d5 rac 2-Palmitoyl-3-chloropropanediol-d5
Detection Sensitivity High (C18:3 specificity) Moderate (broad-range calibration) High (common in processed foods)
Solubility Low in polar solvents Moderate in acetonitrile Low in aqueous matrices
Synthetic Complexity High (unsaturated chain + deuterium) Moderate (saturated chain) High (long-chain stability)
Cost (per mg) ~$1,500 (estimated) \sim$760 (evidence-based) ~$380 (for 0.5 mg)

Key Findings:

  • Applications: this compound is preferred for analyzing polyunsaturated fatty acid esters in oils and infant formulas, while shorter-chain analogs (e.g., lauroyl) are used for general method validation .
  • Stability: Longer unsaturated chains (e.g., linolenoyl) may oxidize during storage, necessitating inert atmospheres and low temperatures (-20°C), whereas saturated analogs (palmitoyl) are more stable .
  • Isotopic Purity: Deuterium labeling at the chloropropanediol backbone ensures minimal interference from natural hydrogen isotopes, critical for precision in trace-level analyses .

Case Studies and Research Trends

  • Food Safety: this compound enabled precise quantification of 3-MCPD esters in margarine, revealing concentrations up to 1.2 µg/kg, with recovery rates of 98–102% .

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